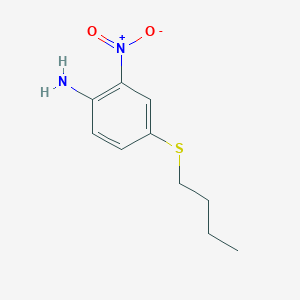

4-(Butylsulfanyl)-2-nitroaniline

Description

4-(Butylsulfanyl)-2-nitroaniline is a nitroaromatic compound featuring a butylsulfanyl (-S-C₄H₉) substituent at the para position and a nitro (-NO₂) group at the ortho position relative to the aniline (-NH₂) moiety. The methylsulfanyl analog has a molecular weight of 184.22 g/mol, is stored at room temperature, and is used in research settings .

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

4-butylsulfanyl-2-nitroaniline |

InChI |

InChI=1S/C10H14N2O2S/c1-2-3-6-15-8-4-5-9(11)10(7-8)12(13)14/h4-5,7H,2-3,6,11H2,1H3 |

InChI Key |

CAEMAVFCMWOXEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Sulfanyl (-S-) groups are electron-donating, which may stabilize the nitroaniline ring and influence reactivity in substitution reactions .

- Synthesis : Analogous compounds are synthesized via nucleophilic substitution (e.g., thiol reactions), palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups), or stepwise nitration/acylation .

Toxicity

Pharmacological Potential

- Piperazinyl Derivatives : Compounds like 4-(4-ethylpiperazin-1-yl)-2-nitroaniline are intermediates in anticancer agents, highlighting the role of amine substituents in enhancing bioactivity .

- Nitrosoaniline Derivatives : Substituted nitrosoanilines (e.g., N1-butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine) exhibit stimuli-responsive behaviors, suggesting applications in materials science .

Metabolic and Environmental Stability

- Sulfonyl vs. Sulfanyl : 4-(Methylsulfonyl)-2-nitroaniline (CAS 21731-56-6) is more polar than its sulfanyl analog, affecting environmental persistence and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.